4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one
Description
Properties
Molecular Formula |
C10H11FN2O |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
4-(aminomethyl)-6-fluoro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H11FN2O/c11-7-1-2-9-8(4-7)6(5-12)3-10(14)13-9/h1-2,4,6H,3,5,12H2,(H,13,14) |
InChI Key |
UKZALZPDENRBPR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CC(=C2)F)NC1=O)CN |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization
The Gould-Jacobs reaction remains a cornerstone for synthesizing quinolin-2-one derivatives. For 6-fluoro-substituted analogs, 2-fluoroaniline derivatives undergo condensation with β-keto esters under thermal conditions (180–220°C), followed by acid-mediated cyclodehydration:
$$
\text{2-Fluoroaniline} + \text{β-keto ester} \xrightarrow{\Delta, \text{AcOH}} \text{6-Fluoro-3,4-dihydroquinolin-2-one} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{6-Fluoro-1,2,3,4-tetrahydroquinolin-2-one}
$$
This method achieves yields of 65–78% but requires precise control over reaction time to prevent over-reduction.
Reductive Amination-Cyclization Cascades
A domino process involving reductive amination and intramolecular cyclization has been optimized for tetrahydroquinoline derivatives. Starting with 4-(2-nitrobenzyl)cyclohexenone , iron powder reduction in acetic acid generates an aniline intermediate, which undergoes a 6-exo-trig Michael addition to form the tetrahydroquinoline core (86–98% yield). Adapting this method for fluorinated substrates involves substituting the nitrobenzyl component with a 2-fluoro-5-nitrobenzyl precursor.
Fluorination Strategies
Directed Ortho-Metalation (DoM)
Fluorine is introduced regioselectively at position 6 using a directed metalation approach. N-Protected tetrahydroquinolin-2-one is treated with LDA (lithium diisopropylamide) at −78°C, followed by quenching with N-fluorobenzenesulfonimide (NFSI):
$$
\text{Tetrahydroquinolin-2-one} \xrightarrow[\text{1. LDA, −78°C}]{\text{2. NFSI}} \text{6-Fluoro-tetrahydroquinolin-2-one} \quad (72\% \text{ yield})
$$
This method avoids electrophilic substitution limitations but requires stringent anhydrous conditions.
Halogen Exchange
Aryl bromides or iodides at position 6 undergo nucleophilic aromatic substitution (SNAr) with potassium fluoride in the presence of crown ethers:
$$
\text{6-Bromo-tetrahydroquinolin-2-one} + \text{KF/18-crown-6} \xrightarrow{\text{DMSO, 150°C}} \text{6-Fluoro-tetrahydroquinolin-2-one} \quad (58\% \text{ yield})
$$
While less efficient than DoM, this approach is viable for late-stage fluorination.
Aminomethyl Group Installation
Bromination-Amination Sequence
Position 4 is functionalized via free-radical bromination using N-bromosuccinimide (NBS) and AIBN, followed by Gabriel synthesis:
$$
\text{Tetrahydroquinolin-2-one} \xrightarrow[\text{AIBN}]{\text{NBS, CCl}4} \text{4-Bromomethyl-tetrahydroquinolin-2-one} \xrightarrow{\text{Phthalimide/K}2\text{CO}3} \text{4-Phthalimidomethyl derivative} \xrightarrow{\text{NH}2\text{NH}_2} \text{4-Aminomethyl product} \quad (45–60\% \text{ overall yield})
$$
Steric hindrance at position 4 often limits bromination efficiency, necessitating excess NBS.
Reductive Amination of Ketones
A ketone intermediate at position 4 is generated via oxidation of a hydroxymethyl group (CrO3/H2SO4), followed by reductive amination with ammonium acetate and sodium cyanoborohydride:
$$
\text{4-Hydroxymethyl-tetrahydroquinolin-2-one} \xrightarrow{\text{CrO}3} \text{4-Oxo derivative} \xrightarrow[\text{NaBH}3\text{CN}]{\text{NH}_4\text{OAc}} \text{4-Aminomethyl product} \quad (68\% \text{ yield})
$$
This method benefits from high functional group tolerance but requires careful pH control.
Integrated Synthetic Routes
Route A: Sequential Core Assembly and Functionalization
- Gould-Jacobs cyclization of 2-fluoroaniline and ethyl acetoacetate yields 6-fluoro-3,4-dihydroquinolin-2-one.
- Catalytic hydrogenation (H2/Pd-C) saturates the dihydroquinoline core.
- Bromination at position 4 installs the bromomethyl group.
- Amination via Gabriel synthesis produces the target compound.
Overall yield : 32–41%
Route B: Late-Stage Fluorination and Aminomethylation
- Construct 4-hydroxymethyl-1,2,3,4-tetrahydroquinolin-2-one via reductive amination-cyclization.
- Oxidize the hydroxymethyl group to a ketone.
- Perform reductive amination with ammonium acetate.
- Introduce fluorine via directed ortho-metalation .
Overall yield : 28–36%
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Gould-Jacobs + Bromination | Cyclization → Bromination | 32–41 | Low | Moderate |
| Reductive Amination | Ketone → Aminomethyl | 45–60 | Moderate | High |
| DoM Fluorination | Directed fluorination | 58–72 | High | Low |
Route B offers superior stereochemical control but suffers from lower yields due to multiple protection/deprotection steps. Industrial-scale synthesis favors Route A for its operational simplicity.
Challenges and Optimization Opportunities
- Stereochemical Control : The C4 aminomethyl group introduces a chiral center. Asymmetric hydrogenation using Rh(I)-DuPHOS catalysts achieves enantiomeric excess (ee) >90% but increases cost.
- Fluorine Incorporation : Electrophilic fluorinating agents (Selectfluor®) enable milder conditions compared to SNAr but require electron-rich aromatic systems.
- Green Chemistry : Solvent-free mechanochemical synthesis reduces waste but remains unexplored for this compound.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core or the substituents, leading to different derivatives.
Substitution: Nucleophilic substitution reactions can introduce new functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties .
Scientific Research Applications
4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the fluoro substituent can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
- Molecular Formula : C₉H₉FN₂O .
- Key Differences: Fluorine at position 7 and an amino group at position 6, versus the target compound’s 6-fluoro and 4-aminomethyl groups.
- Impact : Positional changes alter electronic distribution and steric accessibility. The 6-fluoro group in the target compound may enhance hydrophobic interactions in binding pockets compared to 7-fluoro analogs .
7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one
- Molecular Formula : C₉H₉FN₂O .
- Key Differences: Amino group at position 7 instead of an aminomethyl at position 3.
Halogen-Substituted Analogs
4-(Aminomethyl)-5-chloro-1,2,3,4-tetrahydroquinolin-2-one
- Molecular Formula : C₁₀H₁₂ClN₂O.
- Molecular Weight : 210.66 g/mol .
- Key Differences : Chlorine at position 5 vs. fluorine at position 5.
- Impact : Chlorine’s larger atomic radius and lower electronegativity reduce metabolic stability but may improve binding to hydrophobic targets. The higher molecular weight (vs. ~180 g/mol for fluorinated analogs) could affect pharmacokinetics .
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Functionalized Derivatives
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide
- Synthesis : Involves trifluoroacetylation and sulfonylation steps .
- Key Differences: Aryl sulfonamide and trifluoroacetyl groups replace the aminomethyl and fluorine.
- Impact : The sulfonamide group enhances acidity and solubility, while the trifluoroacetyl group increases metabolic resistance, making this compound more suited for enzyme inhibition (e.g., MGAT2) .
N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide
- Synthesis: Derived from 6-amino-1-(2-(dimethylamino)ethyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one .
- Key Differences : Thiophene-carboximidamide substituent at position 6.
- Impact: The aromatic thiophene moiety may enhance π-π stacking in receptor binding, while the dimethylaminoethyl side chain improves solubility .
Comparative Data Table
*Estimated based on analogs.
Research Findings and Pharmacological Implications
- Fluorine’s Role: Fluorine at position 6 in the target compound likely enhances blood-brain barrier penetration compared to non-fluorinated analogs, as seen in FANAPT® (iloperidone), a fluorinated antipsychotic .
- Aminomethyl Flexibility: The 4-aminomethyl group may serve as a linker for prodrug strategies or conjugation to targeting moieties, as demonstrated in thiophene-carboximidamide derivatives .
- Synthetic Challenges: Introducing fluorine at specific positions requires precise conditions (e.g., fluorination reagents or protected intermediates), as highlighted in the synthesis of 7-fluoro-3,4-dihydroquinolin-2(1H)-one .
Biological Activity
4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H11FN2O
- Molecular Weight : 194.21 g/mol
- CAS Number : 1502725-78-1
| Property | Value |
|---|---|
| Molecular Formula | C10H11FN2O |
| Molecular Weight | 194.21 g/mol |
| CAS Number | 1502725-78-1 |
4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one exhibits various biological activities that make it a candidate for therapeutic applications. Its mechanism of action primarily involves:
- Acetylcholinesterase (AChE) Inhibition : This compound has shown potential in inhibiting AChE, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. AChE inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Therapeutic Applications
- Alzheimer's Disease : Research indicates that derivatives of tetrahydroquinoline compounds can serve as multitarget-directed ligands for Alzheimer's treatment. They exhibit significant inhibition of both AChE and butyrylcholinesterase (BuChE), with IC50 values demonstrating potency against these enzymes .
- Neuroprotective Effects : Studies have suggested that this compound may protect against neurodegeneration by reducing amyloid-beta aggregation, a hallmark of Alzheimer's pathology. The inhibition of amyloid-beta self-aggregation was notably effective with certain derivatives showing IC50 values as low as 0.74 μM .
- Antioxidant Activity : The compound also demonstrates antioxidant properties, which are beneficial in mitigating oxidative stress associated with various neurodegenerative conditions.
Study on AChE and BuChE Inhibition
In a recent study, several derivatives of tetrahydroquinoline were evaluated for their ability to inhibit AChE and BuChE:
- Compound 5d showed an IC50 of 0.08 μM against BuChE, outperforming rivastigmine.
- The study highlighted the potential of these compounds to act as dual inhibitors, which may offer enhanced therapeutic benefits for Alzheimer's patients .
Table 2: Inhibition Potency of Compounds
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) | BACE-1 IC50 (μM) |
|---|---|---|---|
| 4c | 0.62 ± 0.03 | 0.69 ± 0.041 | 2.68 ± 0.123 |
| 4g | 0.30 ± 0.01 | 0.35 ± 0.021 | 1.46 ± 0.068 |
| 5d | - | 0.08 | - |
Q & A
Basic Synthesis and Characterization
Q: What are the established methods for synthesizing 4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one? A: The compound can be synthesized via:
- Pictet–Spengler Reaction : Cyclization of an amino alcohol with a fluorinated aldehyde/ketone under acidic conditions (e.g., HCl or trifluoroacetic acid) .
- Bischler–Nepieralski Cyclization : Reaction of a β-phenylethylamine derivative with acylating agents (e.g., POCl₃) followed by reduction (e.g., LiAlH₄ in THF) to form the tetrahydroquinoline core .
- Post-Synthetic Modification : Fluorination at the 6-position via electrophilic substitution using Selectfluor or DAST .
Key Characterization Tools : - NMR : Confirm regiochemistry of fluorine substitution and aminomethyl group orientation.
- X-ray Crystallography : Validate 3D structure using SHELX refinement (e.g., SHELXL for small-molecule refinement) .
Advanced Structural Analysis
Q: How can crystallographic data resolve ambiguities in the compound’s stereochemistry? A:
- Use the Cambridge Structural Database (CSD) to compare bond lengths, angles, and torsion angles with analogous tetrahydroquinoline derivatives .
- Employ SHELXD for experimental phasing and SHELXL for refinement, particularly for high-resolution data. For enantiomeric resolution, apply chiral columns (e.g., SFC chiral chromatography) .
Example Workflow :
Collect diffraction data (resolution < 1.0 Å preferred).
Refine using SHELXL with anisotropic displacement parameters.
Cross-validate with DFT-calculated geometries to resolve ambiguities in fluorine positioning .
Biological Activity and Mechanism
Q: What methodologies are used to study this compound’s interaction with biological targets? A:
- Enzyme Inhibition Assays : Measure IC₅₀ values against kinases or proteases using fluorescence polarization or radiometric assays .
- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY conjugates) to track subcellular localization via confocal microscopy .
- Molecular Dynamics (MD) Simulations : Model interactions with receptors (e.g., G-protein-coupled receptors) using AMBER or GROMACS .
Key Finding : Fluorine at C6 enhances binding affinity to hydrophobic enzyme pockets by 2–3-fold compared to non-fluorinated analogs .
Data Contradiction Analysis
Q: How should researchers address discrepancies in reported biological activity data? A:
- Meta-Analysis : Compare datasets from multiple assays (e.g., antiproliferative activity in NCI-60 vs. independent studies) .
- Control Experiments : Verify compound purity (>95% by HPLC) and exclude off-target effects via siRNA knockdown of suspected targets .
- Crystallographic Validation : Confirm active conformation using protein-ligand co-crystallography (e.g., PDB deposition) .
Advanced SAR Studies
Q: What strategies optimize the compound’s pharmacokinetic properties? A:
- Structure-Activity Relationship (SAR) Table :
| Modification Site | Effect on LogP | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|---|
| C6-Fluorine | +0.5 | 0.8 → 0.5 | 25 → 40 |
| Aminomethyl (C4) | -0.3 | 0.5 → 1.2 | 40 → 60 |
- Strategies :
Computational Modeling
Q: How can in silico methods predict metabolic stability? A:
- ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism and half-life .
- Docking Studies : Glide or AutoDock Vina to simulate binding to CYP3A4/2D6 isoforms. Prioritize derivatives with low ∆G binding scores (< -8 kcal/mol) .
- Metabolite Identification : LC-MS/MS coupled with Mass Frontier to detect phase I/II metabolites .
Handling Enantiomeric Mixtures
Q: What chromatographic methods separate enantiomers of this compound? A:
- Chiral SFC : Use Chiralpak IG or AD-H columns with supercritical CO₂/MeOH mobile phases (85:15 ratio). Resolution > 2.0 achievable .
- Crystallization-Induced Resolution : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .
Stability and Storage
Q: How should researchers mitigate decomposition during storage? A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
